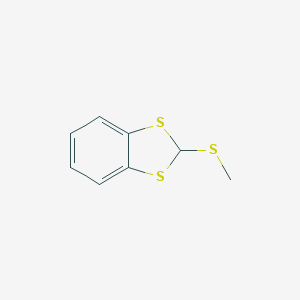

2-(Methylthio)-1,3-benzodithiole

Description

Contextualizing 1,3-Benzodithiole (B1625575) Systems within Contemporary Organic Chemistry

The 1,3-benzodithiole framework is a key structural motif in a variety of organic molecules investigated in contemporary chemical research. These systems are part of the broader class of sulfur-containing heterocycles, which are widely recognized for their diverse applications. nih.govopenmedicinalchemistryjournal.com The presence of the dithiole ring fused to a benzene (B151609) ring creates a unique electronic and structural environment.

Researchers have explored various synthetic routes to access 1,3-benzodithiole derivatives. One notable method involves the reaction of 2-bromo-benzothioamides with elemental sulfur, catalyzed by copper, which leads to the formation of the benzodithiole skeleton through a sulfur rearrangement process. nih.govacs.orgresearchgate.net This approach highlights the innovative strategies being developed to construct these important heterocyclic systems. Furthermore, 1,3-benzodithiole derivatives have been utilized as intermediates in the synthesis of more complex molecules, such as in oligoribonucleotide synthesis where 2'-O-(1,3-benzodithiol-2-yl)uridine serves as a key intermediate. acs.org The reactivity of the 1,3-benzodithiolium cation has also been harnessed in mediated cyclization reactions, demonstrating the versatility of this heterocyclic system in synthetic organic chemistry. acs.org

Significance of Sulfur-Containing Heterocycles in Synthetic and Materials Science Research

Sulfur-containing heterocycles are a cornerstone of modern synthetic and materials science research due to their unique physicochemical properties. nih.govsioc-journal.cn These compounds are integral to a vast array of applications, from pharmaceuticals to advanced materials. openmedicinalchemistryjournal.comresearchgate.net The presence of sulfur atoms within the heterocyclic ring influences the molecule's electronic structure, stability, and reactivity in ways that are highly desirable for various applications. nih.gov

In materials science, sulfur-containing heterocycles are particularly valued for their role in the development of molecular conductors and magnets. nih.gov The ability of sulfur to participate in extended π-conjugated systems is a key factor in designing materials with specific electronic properties. A prominent example is the use of 2-(methylthio)-1,3-dithioles as precursors for the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives. researchgate.netbohrium.comnih.gov TTF and its analogs are renowned for their electron-donating capabilities and are fundamental components in the creation of organic metals and superconductors. researchgate.net The synthesis of these materials often involves the conversion of 2-(methylthio)-1,3-dithioles into phosphonate (B1237965) esters, which can then be used in Horner-Wadsworth-Emmons olefination reactions to construct the TTF core. researchgate.netnih.gov

The broad utility of sulfur heterocycles has spurred the development of novel synthetic methodologies. nih.gov For instance, elemental sulfur is increasingly recognized as an excellent and readily available sulfur source for the synthesis of these compounds. sioc-journal.cn Research in this area continues to expand, driven by the ever-growing demand for new materials with tailored properties for applications in electronics, optics, and beyond. nih.gov

Overview of the Academic Research Landscape for 2-(Methylthio)-1,3-benzodithiole

Academic research on this compound has primarily focused on its role as a crucial intermediate in the synthesis of advanced functional materials. researchgate.netbohrium.com A significant area of investigation has been its use as a building block for tetrathiafulvalene (TTF) and its derivatives. researchgate.netbohrium.comnih.gov These molecules are of great interest due to their exceptional redox properties and electron-donating character, making them vital components in the field of molecular electronics. bohrium.com

A key synthetic transformation involving 2-(methylthio)-1,3-dithioles is their conversion into phosphonate esters. These esters are then employed in Horner-Wadsworth-Emmons olefination reactions to construct the central double bond of the TTF framework. researchgate.netnih.gov Researchers have developed various methods to synthesize 2-(methylthio)-1,3-dithioles from readily available 1,3-dithiole-2-thiones. One such method involves a mild and less hazardous procedure using trimethyl orthoformate and HBF4·Et2O for methylation, followed by reduction with NaBH4. researchgate.net

The resulting TTF derivatives, synthesized from precursors like this compound, are explored for their potential in creating electrically conducting charge-transfer complexes and as components in molecular wires. researchgate.netbohrium.com The electrochemical properties of these extended π-conjugated systems are a major focus of study, with techniques like cyclic voltammetry being used to investigate their redox behavior. researchgate.net

Interactive Data Table: Properties of this compound and a Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 126319-27-5 | C8H8S3 | 200.34 | Not Available |

| 2-(Methylthio)benzothiazole (B1198390) | 615-22-5 | C8H7NS2 | 181.28 | 43-46 |

Table created based on data from references lookchem.comchemicalbook.comsigmaaldrich.comnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSKGWPFPTXXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1SC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562526 | |

| Record name | 2-(Methylsulfanyl)-2H-1,3-benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126319-27-5 | |

| Record name | 2-(Methylsulfanyl)-2H-1,3-benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio 1,3 Benzodithiole and Its Precursors

Strategies for the Construction of the 1,3-Benzodithiole (B1625575) Core

The formation of the 1,3-benzodithiole skeleton is a critical step and can be accomplished through several methodologies, including cyclization reactions, copper-catalyzed approaches, and methods involving dithioate salts.

Cyclization Reactions in 1,3-Benzodithiole Synthesis

Cyclization reactions are a fundamental approach to constructing the 1,3-benzodithiole framework. One notable method involves the use of the 1,3-benzodithiolium cation in mediated cyclization reactions. acs.org This reactive intermediate can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions to yield the desired heterocyclic system. For instance, the Cadogan reaction, a reductive cyclization of nitroarenes, has been employed to produce substituted benzothiadiazoles, which can be precursors or analogues to benzodithioles. nih.gov This type of reaction demonstrates the utility of intramolecular cyclization for creating the fused ring system. nih.gov

Another strategy involves the formal [3+3] cycloaddition of diaziridines with quinones, catalyzed by Sc(OTf)₃, to synthesize benzo[e] nih.govacs.orgnih.govoxadiazines. nih.govnsf.gov While not directly forming a 1,3-benzodithiole, this method highlights the power of cycloaddition reactions in building complex heterocyclic structures from simpler precursors. The synthesis of 1,2-diaza-1,3-dienes from cinnamic acids and diazonium salts also showcases an unexpected cyclization pathway, diverging from traditional diazo-coupling to form a novel heterocyclic system. nih.gov

Copper-Catalyzed Approaches to Benzodithiole Skeletons

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzodithiole derivatives. nih.govnih.govacs.orgdiva-portal.org A notable method involves the reaction of 2-bromo-benzothioamides with elemental sulfur (S₈) in the presence of a copper catalyst and a base like cesium carbonate (Cs₂CO₃). nih.govnih.govacs.orgdiva-portal.orgresearchgate.net This approach leads to the formation of benzodithioles through a process that involves a sulfur rearrangement. nih.govacs.org The reaction is versatile and tolerates a range of substituents on the benzothioamide starting material. acs.orgresearchgate.net

The proposed mechanism for this transformation involves the initial formation of a copper-thiophenol intermediate, followed by an intramolecular Ullmann-type coupling. nih.gov This copper-catalyzed cross-coupling represents an established strategy for forging carbon-heteroatom bonds. nih.govacs.org Interestingly, if the reaction is conducted in the absence of elemental sulfur, a different product, dibenzodithiocine, is formed through two consecutive C(sp²)-S Ullmann couplings. nih.govnih.govacs.orgdiva-portal.org This highlights the switchable nature of the copper-catalyzed system. acs.orgdiva-portal.org

| Starting Material (2-bromo-benzothioamide derivative) | Product | Yield (%) |

|---|---|---|

| N-phenyl-2-bromobenzothioamide | 2-phenylimino-1,3-benzodithiole | 85 |

| N-(4-methylphenyl)-2-bromobenzothioamide | 2-(4-methylphenyl)imino-1,3-benzodithiole | 88 |

| N-(4-methoxyphenyl)-2-bromobenzothioamide | 2-(4-methoxyphenyl)imino-1,3-benzodithiole | 91 |

| N-(4-chlorophenyl)-2-bromobenzothioamide | 2-(4-chlorophenyl)imino-1,3-benzodithiole | 82 |

Introduction of the Methylthio Moiety

Once the 1,3-benzodithiole core is established, the methylthio group can be introduced through various methylation techniques.

Methylation of 1,3-Dithiole-2-thiones to Yield 2-(Methylthio)-1,3-dithioles

A common and effective method for introducing the methylthio group is through the methylation of a 1,3-dithiole-2-thione (B1293655) precursor. acs.org This transformation is a key step in the synthesis of 2-(methylthio)-1,3-dithioles, which are important intermediates for creating tetrathiafulvalene (B1198394) (TTF) derivatives. acs.org

A mild and less hazardous method for this conversion involves a two-step process: methylation followed by reduction. acs.org The methylation is achieved using trimethyl orthoformate (TMO) and HBF₄·Et₂O in chloroform. acs.org This is followed by a reduction step using sodium borohydride (B1222165) (NaBH₄) to yield the desired 2-(methylthio)-1,3-dithiole. acs.org This protocol has been successfully applied to benzo-annelated 1,3-dithiole-2-thiones. acs.org

| Starting Thione | Methylating/Reducing Agents | Product | Yield (%) |

|---|---|---|---|

| 1,3-Benzodithiole-2-thione | 1. TMO, HBF₄·Et₂O 2. NaBH₄ | 2-(Methylthio)-1,3-benzodithiole | Not specified |

| 4,5-Dimethyl-1,3-dithiole-2-thione | 1. TMO, HBF₄·Et₂O 2. NaBH₄ | 2-(Methylthio)-4,5-dimethyl-1,3-dithiole | 85 |

Deprotonation and Subsequent Methylation Pathways for 2-(Methylthio)-1,3-benzodithioles

Another synthetic route to 2-(methylthio)-1,3-benzodithioles involves the deprotonation of a suitable precursor followed by methylation. While the specific deprotonation of 1,3-benzodithiole itself followed by methylation to install the methylthio group at the 2-position is not explicitly detailed in the provided results, related chemistries suggest its feasibility. For example, the deprotonation of 1,3-dithianes using butyllithium (B86547) to form a lithiated intermediate, which can then react with electrophiles, is a well-established method. organic-chemistry.org This principle could potentially be applied to 1,3-benzodithiole.

Furthermore, the synthesis of 2-methylthio-3-substituted pyrroles from keten dithioacetals involves the condensation with an amine followed by cyclization. rsc.org While a different heterocyclic system, this demonstrates the use of a methylthio-containing building block (keten dithioacetal) in the construction of the final product. This suggests an alternative strategy where the methylthio group is carried through the synthesis from an early stage.

Advanced Synthetic Protocols for Structurally Diverse this compound Derivatives

The generation of structurally diverse this compound derivatives can be approached through several advanced synthetic strategies. These protocols either build upon a pre-formed benzodithiole ring or construct the substituted heterocyclic system in a more direct fashion.

One notable approach involves a copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur. This method provides a modular route to various substituted benzodithiole derivatives. nih.govresearchgate.net While not directly yielding the 2-methylthio functionality, the resulting substituted 3H-benzo[c] nih.govacs.orgdithiol-3-imines can be considered as precursors. The reaction tolerates a range of functional groups on the aromatic ring of the 2-bromo-benzothioamide, including both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net The general conditions for this transformation involve heating the 2-bromo-benzothioamide with elemental sulfur in the presence of a copper(I) iodide catalyst, an o-phenanthroline ligand, and a base such as cesium carbonate in a solvent like N,N-dimethylformamide (DMF). nih.gov

A selection of substituted benzodithiole derivatives synthesized via this copper-catalyzed method is presented in the table below.

| Starting 2-Bromo-N-arylbenzothioamide | Product | Yield (%) |

|---|---|---|

| N-phenyl | (Z)-N-Phenyl-3H-benzo[c] nih.govacs.orgdithiol-3-imine | 82 |

| N-(4-methylphenyl) | (Z)-N-(p-Tolyl)-3H-benzo[c] nih.govacs.orgdithiol-3-imine | 85 |

| N-(4-methoxyphenyl) | (Z)-N-(4-Methoxyphenyl)-3H-benzo[c] nih.govacs.orgdithiol-3-imine | 90 |

| N-(4-chlorophenyl) | (Z)-N-(4-Chlorophenyl)-3H-benzo[c] nih.govacs.orgdithiol-3-imine | 78 |

| N-(4-nitrophenyl) | (Z)-N-(4-Nitrophenyl)-3H-benzo[c] nih.govacs.orgdithiol-3-imine | 62 |

Reaction conditions: 2-bromo-N-arylbenzothioamide (0.5 mmol), S₈ (0.6 mmol), CuI (0.05 mmol), o-phenanthroline (0.1 mmol), Cs₂CO₃ (0.5 mmol), DMF (5.0 mL), 100 °C. Yields are for isolated products. nih.govresearchgate.net

Another strategy for accessing substituted benzodithiole systems involves the reaction of 2-aminothiophenols with various reagents. Although much of the research in this area focuses on the synthesis of 2-substituted benzothiazoles, the underlying principles can be adapted for benzodithiole synthesis. For instance, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids under various catalytic conditions is a common method for forming the thiazole (B1198619) ring in benzothiazoles and could conceptually be applied to the synthesis of related dithiole structures. mdpi.commdpi.com

Furthermore, the direct functionalization of the benzodithiole ring system represents a powerful approach to introduce structural diversity. While specific examples for this compound are not extensively reported, methodologies developed for related heterocyclic systems, such as 2,1,3-benzothiadiazole, offer valuable insights. These methods include regioselective C-H borylation followed by Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents onto the benzene (B151609) ring. Such techniques provide a versatile platform for creating a library of derivatives with tailored electronic and steric properties.

Chemical Reactivity and Transformation Mechanisms of 2 Methylthio 1,3 Benzodithiole

Nucleophilic Reactivity at the C2-Position of 1,3-Benzodithiolium Ions

The 1,3-benzodithiolium ion is an electrophilic species that readily undergoes attack by nucleophiles at the C2 position. This reactivity is a cornerstone of its synthetic utility. The dithiolium ring enhances the electron-accepting capabilities of the molecule, making the C2 carbon highly susceptible to nucleophilic addition. smolecule.com

A variety of nucleophiles can react with 1,3-benzodithiolium salts, leading to the formation of a diverse range of 2-substituted 1,3-benzodithioles. For instance, the reaction with iodide ions can lead to the formation of 2-iodo-1,3-benzodithiole. Stronger nucleophiles can displace the iodide ion in subsequent substitution reactions. smolecule.com The general mechanism involves the direct addition of the nucleophile to the C2 carbon, neutralizing the positive charge and forming a stable product.

The stability of the resulting 2-substituted 1,3-benzodithiole (B1625575) is influenced by the nature of the nucleophile. The inherent stability of the 1,3-benzodithiole ring system allows for these reactions to proceed efficiently, providing a reliable method for the introduction of various functional groups at the C2 position.

Reactions Involving 2-Lithio-2-(methylthio)-1,3-benzodithioles

The deprotonation of 2-(methylthio)-1,3-benzodithiole at the C2 position generates a highly reactive nucleophilic carbanion, 2-lithio-2-(methylthio)-1,3-benzodithiole. This lithiated species serves as a potent carboxyl carbanion equivalent and participates in a range of carbon-carbon bond-forming reactions.

Protonation and Alkylation Pathways

2-Lithio-2-(methylthio)-1,3-benzodithioles are readily protonated by sources such as aqueous ammonium (B1175870) chloride (NH₄Cl) to regenerate the parent this compound. ibm.com This reaction confirms the successful formation of the carbanion.

More synthetically valuable are the alkylation reactions of this lithiated intermediate. It reacts readily with various alkylating agents, such as methyl iodide (MeI), to form new carbon-carbon bonds at the C2 position. ibm.com This alkylation proceeds as expected for a strong nucleophile, displacing the halide from the alkyl halide and yielding a 2-alkyl-2-(methylthio)-1,3-benzodithiole derivative. The efficiency of this reaction makes it a useful method for introducing alkyl substituents onto the 1,3-benzodithiole scaffold.

| Reagent | Product | Reference |

| aq. NH₄Cl | This compound | ibm.com |

| MeI | 2-Methyl-2-(methylthio)-1,3-benzodithiole | ibm.com |

Carbophilic Addition Reactions with Cyclic Trithiocarbonates Leading to Hexathioorthooxalates

A notable and somewhat unexpected reaction of 2-lithio-2-(methylthio)-1,3-benzodithioles is their carbophilic addition to cyclic trithiocarbonates. This reaction provides a pathway to synthesize unsymmetrical hexathioorthooxalates, which are otherwise challenging to prepare. ibm.com

The reaction mechanism involves the nucleophilic attack of the lithiated benzodithiole at the carbon atom of the trithiocarbonate (B1256668). This is followed by a ring-opening of the trithiocarbonate and subsequent alkylation to yield the final hexathioorthooxalate product. This transformation highlights the unique reactivity of the 2-lithio-2-(methylthio)-1,3-benzodithiole as a carboxyl carbanion equivalent. ibm.com

Reactions with Carbonyl Compounds for 1,4-Benzodithiafulvene Formation

The reaction of 2-lithio-2-(methylthio)-1,3-benzodithioles with carbonyl compounds provides a route to 1,4-benzodithiafulvenes. These fulvene (B1219640) derivatives are valuable building blocks in materials science due to their electron-donating properties. ibm.com

The reaction proceeds via the nucleophilic addition of the lithiated benzodithiole to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate can then undergo elimination to form the exocyclic double bond characteristic of the 1,4-benzodithiafulvene structure. The specific conditions and the nature of the carbonyl compound can influence the yield and selectivity of the reaction.

Electrophilic Activation and Subsequent Transformations

In addition to the nucleophilic character of its lithiated form, the 1,3-benzodithiole system can be rendered electrophilic through modification at the C2 position, enabling a different set of chemical transformations.

Reactions of 2-Alkoxy-1,3-benzodithioles with Active Methylene (B1212753) Compounds

2-Alkoxy-1,3-benzodithioles serve as electrophilic precursors that can react with active methylene compounds. Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which makes the methylene protons acidic and the corresponding carbanion a good nucleophile.

The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate the nucleophilic carbanion. This carbanion then attacks the electrophilic C2 position of the 2-alkoxy-1,3-benzodithiole, displacing the alkoxy group. This condensation reaction leads to the formation of a new carbon-carbon bond and results in a 2-substituted-1,3-benzodithiole derivative, where the substituent is derived from the active methylene compound. The Knoevenagel condensation is a classic example of such a reaction. organic-chemistry.org

| Active Methylene Compound | Product Type | Reference |

| Malononitrile | 2-(Dicyanomethylene)-1,3-benzodithiole | organic-chemistry.org |

| Ethyl cyanoacetate | Ethyl 2-(1,3-benzodithiol-2-ylidene)-2-cyanoacetate | organic-chemistry.org |

Utility as Precursors for Phosphonate (B1237965) Esters in Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes, which are crucial components in many natural products and biologically active molecules. conicet.gov.arwikipedia.org The reaction typically involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org While not a direct reactant in the classical HWE sense, this compound can serve as a valuable precursor in the synthesis of phosphonate esters, which are the key reagents in this olefination methodology.

The synthesis of phosphonate esters can be achieved through various methods, including the Michaelis-Arbuzov reaction, palladium-catalyzed cross-coupling reactions, and the Mannich-type condensation. researchgate.netorganic-chemistry.org These esters are crucial for generating the phosphonate carbanions required for the HWE reaction. The general utility of the HWE reaction lies in its ability to produce predominantly E-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The stereochemical outcome can be influenced by reaction conditions such as the nature of the base, temperature, and the steric bulk of the reactants. wikipedia.org

The conversion of precursor molecules into phosphonate esters allows for their subsequent use in HWE reactions to construct complex molecular architectures. For instance, intramolecular HWE reactions are powerful tools for the synthesis of macrocycles. conicet.gov.ar The versatility of phosphonate ester synthesis and the reliability of the HWE reaction make them indispensable tools in modern organic synthesis. conicet.gov.argoogle.com

Table 1: Examples of Phosphonate Ester Synthesis Methods

| Method | Description | Key Features |

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite (B83602) with an alkyl halide. | A classic and widely used method for forming carbon-phosphorus bonds. researchgate.net |

| Hirao Reaction | Palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide. | Offers a direct route to aryl- and vinylphosphonates. researchgate.net |

| Mannich-type Condensation | Reaction of an amine, a carbonyl compound, and a compound with an acidic proton (like a phosphonate). | Useful for synthesizing aminophosphonates. researchgate.net |

Application of 2 Methylthio 1,3 Benzodithiole in Advanced Materials Chemistry

Precursors for Redox-Active Tetrathiafulvalene (B1198394) (TTF) Derivatives

2-(Methylthio)-1,3-dithiole and its benzannulated analogue are key intermediates in the production of tetrathiafulvalene (TTF) and its derivatives. researchgate.netnih.govbohrium.com TTF is a cornerstone molecule in materials science, renowned for its exceptional electron-donating capabilities and the formation of three stable and reversible oxidation states (neutral, radical cation, and dication). bohrium.combeilstein-journals.org This redox activity is central to its application in organic conductors and molecular switches. bohrium.combeilstein-journals.org The 2-(methylthio) group provides a reactive handle that facilitates the construction of complex TTF-based architectures. researchgate.netnih.gov

The synthesis of extended π-conjugated systems based on TTF is a major area of research, aiming to create molecular wires and components for molecular electronics. bohrium.com The 2-(methylthio)-1,3-dithiole unit is a vital precursor for this purpose, often being converted into a phosphonate (B1237965) ester. researchgate.netnih.gov This phosphonate intermediate is then used in Horner-Wadsworth-Emmons olefination reactions to couple the dithiole moiety with other conjugated fragments, thereby extending the π-system. researchgate.netnih.gov A mild and less hazardous method for this initial conversion involves the methylation of the corresponding 1,3-dithiole-2-thione (B1293655) with trimethyl orthoformate and HBF₄·Et₂O, followed by reduction. researchgate.netbohrium.com

This synthetic strategy allows for the fusion of the TTF core with other π-systems, such as benzothiadiazole, to create donor-π-acceptor sensitizers for applications like dye-sensitized solar cells. rsc.org The strategic extension of conjugation influences the electronic properties of the final molecule. researchgate.net

Table 1: Synthetic Pathways to TTF Derivatives

| Precursor | Reagents | Key Intermediate | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|---|

| 1,3-Dithiole-2-thione | 1. Trimethyl orthoformate, HBF₄·Et₂O2. NaBH₄ | 2-(Methylthio)-1,3-dithiole | Methylation, Reduction | Precursor for phosphonate ester | researchgate.netbohrium.com |

| 2-(Methylthio)-1,3-dithiole derivative | Triethyl phosphite (B83602) | Phosphonate ester | Arbuzov reaction | Horner-Wadsworth-Emmons reagent | researchgate.netnih.gov |

| Phosphonate ester & Aldehyde | Base | - | Horner-Wadsworth-Emmons | Extended π-conjugated TTF system | researchgate.netnih.gov |

Tetrathiafulvalene and its derivatives are exceptionally strong π-electron donors, a characteristic that drives their use in forming charge-transfer (CT) complexes. researchgate.netbohrium.com These complexes are formed when the electron-rich donor (like a TTF derivative) interacts with an electron-acceptor molecule. unibo.it The degree of charge transfer in these binary systems can be tuned by modifying the chemical structures of the donor and acceptor, which in turn dictates the resulting electrical properties, ranging from insulating to semiconducting or even metallic. unibo.itresearchgate.net

For instance, electrically conducting charge-transfer complexes have been prepared from TTF derivatives and acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. researchgate.net The formation of these complexes can be identified by shifts in vibrational modes, such as the C=C and C-N stretching frequencies, which are sensitive to the degree of charge transferred between the donor and acceptor. unibo.itresearchgate.net The inherent electron-donating nature of TTF has been leveraged to build highly efficient optoelectronic materials and sensors. researchgate.net

The remarkable electronic properties of TTF derivatives are rooted in their ability to undergo stable, reversible, two-electron oxidation. beilstein-journals.orgnih.gov The neutral TTF molecule possesses a non-planar, boat-shaped conformation. beilstein-journals.orgnih.gov Upon the first one-electron oxidation, it forms a planar radical cation (TTF•⁺), a rare example of a stable organic radical. beilstein-journals.org A second oxidation yields a twisted dication (TTF²⁺). beilstein-journals.orgnih.gov These structural changes are coupled with a stepwise aromatization of the 1,3-dithiolylidene rings, which stabilizes the oxidized species. beilstein-journals.org

These distinct and stable redox states allow TTF to act as a reliable molecular switch in various functional materials. beilstein-journals.orgnih.govresearchgate.net The oxidation potentials are relatively low, enabling easy electrochemical switching. beilstein-journals.org By capping TTF derivatives, for example with dialkyl tin groups, the stability of the redox-active core can be dramatically improved, allowing for the isolation of a stable series of congeners with formal charges of 0, +1, and +2 on the TTF core. rsc.org This tunability of electronic and redox properties is fundamental to the design of advanced materials for organic electronics. researchgate.netrsc.org

Table 2: Redox Properties of Tetrathiafulvalene (TTF)

| Oxidation State | Formal Charge | Conformation | Key Feature | Reference |

|---|---|---|---|---|

| Neutral TTF | 0 | Boat-shaped (C₂v) | Pro-aromatic rings | beilstein-journals.orgnih.gov |

| Radical Cation (TTF•⁺) | +1 | Planar (D₂h) | Aromatic 6π-electron system, stable radical | beilstein-journals.orgnih.gov |

Integration into Coordination Compounds and Multifunctional Materials

The versatility of the 2-(Methylthio)-1,3-benzodithiole framework extends beyond organic conductors to the field of coordination chemistry, where its derivatives can act as ligands for metal ions, leading to multifunctional materials that combine properties like luminescence and magnetism.

Derivatives of dithiole and related heterocyclic systems can serve as ligands in the synthesis of metal carbonyl complexes. nih.gov For example, dinuclear Rhenium(I) tricarbonyl complexes have been synthesized using bridging chelate ligands that possess low-lying π* orbitals, such as azodicarboxylates. nih.gov These ligands facilitate electronic communication between the metal centers. Although direct synthesis using this compound is a specialized area, the principle of using π-accepting, redox-active ligands to bridge two Re(CO)₃ units is well-established. nih.gov Such complexes are of interest for their electrochemical properties and potential applications in catalysis and photophysics. The ability of these ligands to stabilize radical anions makes them "non-innocent," participating directly in the redox processes of the complex. nih.gov

A particularly exciting application of TTF derivatives, originating from precursors like this compound, is in the construction of Single Molecule Magnets (SMMs). rsc.orgnih.gov SMMs are individual molecules that exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. nih.gov Lanthanide ions, especially Dysprosium(III) (Dy³⁺), are ideal candidates for SMMs due to their large magnetic moments and significant magnetic anisotropy arising from strong spin-orbit coupling. nih.gov

The ligand field provided by the coordinating atoms is crucial for maximizing this anisotropy and, consequently, the energy barrier to magnetization reversal (U_eff), which is a key performance metric for an SMM. rsc.orgnih.gov By incorporating TTF-based ligands, it is possible to create a specific coordination environment around the lanthanide ion that enhances its magnetic properties. For example, a Dy(III) complex featuring a bis(methanediide) ligand set in a linear arrangement exhibits a large energy barrier. nih.gov Similarly, dysprosium complexes with β-diketonate ligands have been shown to display SMM behavior. rsc.org The design of these molecules focuses on creating a ligand field that stabilizes highly magnetic states and prevents quantum tunneling of magnetization. nih.gov

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 2-(Methylthio)-1,3-dithiole |

| 1,3-Dithiole-2-thione |

| Tetrathiafulvalene (TTF) |

| Trimethyl orthoformate |

| Triethyl phosphite |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |

| Benzothiadiazole |

| Rhenium(I) carbonyl |

| Azodicarboxylate |

| Dysprosium(III) |

Molecular Rotors Based on Bis(1,3-benzodithiole)-Type Redox Systems

The quest for functional molecular machines, nanoscale devices capable of performing work, has driven significant research into molecular rotors, where one part of a molecule rotates relative to another. nii.ac.jp A key challenge in this field is achieving external control over the rotary motion. One effective strategy involves using redox-active molecular frameworks that undergo significant structural changes upon electron transfer, thereby modulating the rotational dynamics. Bis(1,3-benzodithiole)-type systems have emerged as promising candidates for constructing such redox-responsive molecular rotors. nii.ac.jpresearchgate.net

Researchers have successfully designed and synthesized a novel class of molecular rotors where a rotator unit, such as a xylyl group, is integrated into a bis(1,3-benzodithiole) redox system. nii.ac.jp The fundamental principle of these rotors lies in the reversible intramolecular cyclization and ring-opening reaction that the redox-active unit undergoes upon electron transfer. This structural transformation effectively acts as a switch, controlling the rotational freedom of the appended rotator unit. nii.ac.jp

In the oxidized dication state, the molecule adopts a twisted conformation around the central biaryl axis. This open-form geometry provides ample space, allowing the xylyl rotator to spin freely with a low rotational energy barrier. nii.ac.jp Conversely, upon a two-electron reduction, typically achieved using a reducing agent like zinc, the molecule undergoes an intramolecular C–C bond formation. nii.ac.jpresearchgate.net This results in a rigid, planar, cyclized neutral state. In this closed-form, the rotator's movement is severely restricted by steric hindrance, leading to a significantly higher barrier to rotation. The dication state can be regenerated through oxidation, completing the reversible cycle. nii.ac.jp

The interconversion between the two states has been confirmed by electrochemical methods, such as cyclic voltammetry, which show the characteristic redox waves for systems undergoing reversible C–C bond cleavage and formation. nii.ac.jp

Detailed Research Findings

Dynamic nuclear magnetic resonance (NMR) spectroscopy has been a crucial tool for quantifying the rotational dynamics. Variable-temperature 1H NMR studies have demonstrated that the rate of the xylyl group's rotation can be effectively controlled by switching the redox state of the bis(1,3-benzodithiole) unit. nii.ac.jp

In a specific study, the rotational barriers (Gibbs free energy of activation, ΔG‡) for the xylyl unit were measured. In the neutral, cyclized state, the rotational barrier was found to be significantly higher than in the oxidized, open dication state. This confirmed that the reduction of the dication to the neutral species effectively decelerates the rotational motion. nii.ac.jp While the precise rotational barriers in the dication states were too low to be measured by the dynamic NMR method, the deceleration upon reduction was clearly confirmed. nii.ac.jp

The electrochemical properties of these molecular rotors are summarized in the table below. The irreversible oxidation peak (Epa) corresponds to the oxidation of the neutral species to the dication, while the irreversible reduction peak (Epc) in the reverse scan corresponds to the reduction of the dication back to the neutral state. nii.ac.jp

| Compound | Epa (V vs. Ag/Ag+) | Epc (V vs. Ag/Ag+) |

|---|---|---|

| Rotor with R' = H | +0.48 | -0.24 |

| Rotor with R' = t-Bu | +0.47 | -0.26 |

The key performance characteristic of these rotors—the change in rotational energy barrier upon redox switching—is detailed in the following table.

| Compound | State | ΔG‡ (kJ mol⁻¹) | Temperature (K) |

|---|---|---|---|

| Rotor with R' = H | Neutral (4a) | 59.8 | 297 |

| Dication (3a²⁺) | < 40 | 183 | |

| Rotor with R' = t-Bu | Neutral (4b) | 63.6 | 313 |

| Dication (3b²⁺) | < 40 | 183 |

Theoretical and Computational Investigations of 2 Methylthio 1,3 Benzodithiole Systems

Electronic Structure Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. These calculations allow for the determination of molecular geometries, orbital energies, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its electronic excitation properties.

For the analogous compound, 2-(methylthio)benzothiazole (B1198390), DFT calculations at the B3LYP/6-31G+(d,p) level have been performed. mdpi.com These calculations revealed that 2-(methylthio)benzothiazole possesses the lowest chemical hardness and the highest softness among a series of benzothiazole (B30560) derivatives, indicating it is the most reactive. mdpi.comutah.edu The HOMO and LUMO energies for 2-(methylthio)benzothiazole were calculated to be -0.2185 eV and -0.0655 eV, respectively, resulting in a HOMO-LUMO gap of 0.153 eV. utah.edu It is important to note that the substitution of the nitrogen atom in the thiazole (B1198619) ring with a sulfur atom in the dithiole ring of 2-(Methylthio)-1,3-benzodithiole would likely alter these values. The presence of a third sulfur atom would be expected to raise the energy of the HOMO and potentially lower the LUMO energy, leading to a smaller energy gap and increased reactivity.

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -0.2185 eV | utah.edu |

| LUMO Energy | -0.0655 eV | utah.edu |

| Energy Gap (ΔE) | 0.153 eV | utah.edu |

| Chemical Hardness (η) | 0.153 eV | mdpi.comutah.edu |

| Softness (S) | 6.5372 eV⁻¹ | mdpi.comutah.edu |

The concept of diradical character is important in understanding the electronic structure and properties of certain organic molecules, particularly those with extended π-systems. While there are no specific studies on the diradical character of this compound, research on related systems containing the benzothiadiazole unit has shown that this moiety can impart diradical character. This suggests that the electronic structure of such compounds may not be adequately described by a simple closed-shell model, and open-shell states may need to be considered. The presence of multiple sulfur atoms in this compound could potentially lead to interesting electronic properties, but dedicated computational studies would be required to investigate any potential diradical character.

Mechanistic Probing of Reactions and Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to probe experimentally.

While specific DFT studies on the reaction mechanisms of this compound are lacking, research on related benzodithiole derivatives has provided mechanistic insights into their formation. For instance, a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur has been reported to produce benzodithiole derivatives through a proposed mechanism involving an unexpected sulfur rearrangement. acs.orgnih.gov DFT calculations could be employed to validate such proposed mechanisms, providing energetic details of the intermediates and transition states involved. DFT is a widely used tool for investigating the mechanisms of various reactions, including 1,3-dipolar cycloadditions.

The three-dimensional structure and conformational flexibility of a molecule are key to its properties and biological activity. Conformational analysis using computational methods can identify the most stable conformations and the energy barriers between them. For this compound, one could expect different conformations arising from the rotation around the C-S bond of the methylthio group. DFT calculations would be able to predict the relative energies of these conformers and the rotational barriers, providing insight into the molecule's flexibility and preferred shape.

Prediction and Understanding of Spectroscopic and Electrochemical Behaviors

Computational methods can predict various spectroscopic and electrochemical properties, aiding in the interpretation of experimental data and the design of new materials with desired characteristics.

While no specific computational predictions for the spectroscopic and electrochemical properties of this compound are available, DFT and time-dependent DFT (TD-DFT) are standard methods for such predictions. For example, in a study of other benzothiadiazole derivatives, DFT calculations were used to predict their optoelectronic properties, which showed good correlation with experimental UV-vis absorption and photoluminescence spectra. brsnc.in Similarly, the electrochemical behavior of various compounds has been successfully studied and rationalized using computational analysis.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules. It extends the ground-state DFT formalism to describe the response of electrons to time-dependent electromagnetic fields, such as light. This makes it particularly valuable for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical transitions from the ground state to various excited states.

The core of the TD-DFT approach is to determine the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations can elucidate the nature of electronic transitions, for instance, identifying them as π → π* or n → π* transitions, and mapping the redistribution of electron density upon excitation. For complex organic molecules, TD-DFT can help assign experimental spectral features to specific electronic transitions within the molecule. For example, studies on related benzothiazole derivatives have successfully used TD-DFT to analyze their UV-Vis spectra. researchgate.net

While TD-DFT is a robust method for such investigations, specific studies applying this technique to calculate the detailed electronic transitions and to generate a theoretical spectrum for this compound are not prominently available in the surveyed literature. Such a study would be valuable in correlating its structural features with its optical properties.

Computational Assessment of HOMO Energy Levels and Redox Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited electronically. nih.govmdpi.com

DFT calculations are a standard method for determining the energies of these frontier orbitals. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. ajchem-a.com

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the electrophilic character of a species. |

A computational study on the closely related compound, 2-(methylthio)benzothiazole, which features a nitrogen atom instead of the second sulfur in the five-membered ring, revealed a HOMO-LUMO energy gap (ΔE) of 0.1841 eV, suggesting it is a highly reactive and relatively unstable molecule compared to other derivatives in the same study. scirp.org This type of analysis, if performed on this compound, would provide crucial data on its electronic stability and potential for use in redox-active systems and organic electronics. However, specific published values for the HOMO-LUMO energies and related reactivity descriptors for this compound were not identified in the searched literature.

Molecular Dynamics Simulations and Theoretical Modeling of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions. mdpi.com This technique is invaluable for understanding how molecules interact with each other in a condensed phase (liquid or solid) or with a biological receptor. nih.gov

For a compound like this compound, MD simulations could be employed to investigate:

Crystal Packing: How individual molecules arrange themselves in a solid-state crystal lattice, which influences material properties like charge transport.

Solvation: How the molecule is surrounded by solvent molecules and the energetics of this interaction.

Self-Assembly: The potential for molecules to form ordered aggregates in solution.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern how the molecules "stick" to one another.

These simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. While MD simulations are a powerful tool for exploring these phenomena, specific studies utilizing molecular dynamics or other theoretical models to explicitly investigate the intermolecular interactions of this compound are not detailed in the available research. Such investigations would be key to understanding its bulk material properties.

Q & A

Q. What are the optimal synthetic routes for 2-(Methylthio)-1,3-benzodithiole, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or ligand-exchange reactions. For example, 2-(3-methylbutoxy)-1,3-benzodithiole can react with methylthiol groups under mild conditions to replace the alkoxy moiety, achieving near-quantitative yields . Key steps include:

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis.

- Temperature control : Reactions proceed efficiently at 0–25°C to avoid side product formation.

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) may accelerate substitution in sterically hindered systems.

- Work-up : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm methylthio (-SCH₃) integration at δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzodithiole ring.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216) .

- X-ray Crystallography : Resolve crystal packing and confirm sulfur-sulfur bond distances (typical range: 2.0–2.1 Å) .

- Elemental Analysis : Carbon/sulfur ratios should align with theoretical values (C: ~44%, S: ~49%) .

Q. What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 120°C; store at 0–6°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : Hydrolysis of the dithiole ring is minimized by using anhydrous solvents and inert atmospheres (N₂/Ar) .

- Compatibility : Avoid strong oxidizers (e.g., HNO₃) and heavy metal salts to prevent disulfide bond cleavage .

Advanced Research Questions

Q. How do aryl substituents influence the semiconductor properties of this compound derivatives?

Methodological Answer: Aryl groups modulate electronic properties through conjugation and steric effects. For example:

| Substituent | Bandgap (eV) | Charge Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 2.8 | 0.12 | |

| 4-Methoxyphenyl | 2.5 | 0.25 | |

| Naphthyl | 3.1 | 0.08 |

Q. Key Strategies :

Q. What mechanistic insights exist for the reactivity of this compound in introducing dithioacetal functions?

Methodological Answer: The compound acts as a thiophilic reagent via a two-step mechanism:

Nucleophilic Attack : Thiolate ions (RS⁻) displace the methylthio group, forming a dithiolane intermediate .

Ring Opening : Acidic work-up (e.g., HCl/MeOH) cleaves the dithiole ring, yielding the dithioacetal product.

Contradictions in Data : Some studies report competing pathways under basic conditions (e.g., disulfide formation). Resolve discrepancies by:

- Monitoring reaction progress via in situ Raman spectroscopy.

- Varying thiol nucleophilicity (e.g., arylthiols vs. alkylthiols) .

Q. How can computational methods enhance the design of this compound-based materials?

Methodological Answer:

- DFT Calculations : Predict redox potentials and absorption spectra using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate thin-film morphology for organic field-effect transistors (OFETs) .

- Machine Learning : Train models on existing datasets (e.g., Cambridge Structural Database) to propose novel substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.